molecular formula C₁₀H₁₄N₂O₆S B1140731 Methimazole Thio-beta-D-glucuronide CAS No. 39038-19-2

Methimazole Thio-beta-D-glucuronide

Katalognummer: B1140731
CAS-Nummer: 39038-19-2
Molekulargewicht: 290.29
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Analyse Chemischer Reaktionen

Methimazole Thio-beta-D-glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Wirkmechanismus

Biologische Aktivität

Methimazole Thio-beta-D-glucuronide is a metabolite of methimazole, a thionamide antithyroid medication primarily used to treat hyperthyroidism. This compound exhibits significant biological activity, particularly in its role as an inhibitor of thyroid hormone synthesis. This article explores the biological mechanisms, pharmacokinetics, case studies, and relevant research findings concerning this compound.

This compound functions by inhibiting thyroid peroxidase (TPO), an enzyme crucial for the synthesis of thyroid hormones. By obstructing TPO, it reduces the production of thyroxine (T4) and triiodothyronine (T3), thereby alleviating symptoms associated with hyperthyroidism. The inhibition occurs through several proposed mechanisms:

  • Competitive Inhibition : Methimazole acts as a competitive substrate for TPO, leading to its iodination instead of thyroglobulin.
  • Direct Interaction : The sulfur moiety in methimazole may bind to the iron atom in TPO's heme group, impairing its enzymatic function .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism:

  • Absorption : After oral administration, methimazole is rapidly absorbed with an absolute bioavailability of approximately 93% .
  • Metabolism : It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, producing several metabolites, including this compound .
  • Distribution : The volume of distribution is about 20 L, with concentrations in the thyroid gland significantly higher than in plasma .

Clinical Case Studies

Several clinical case studies have highlighted the biological activity and potential side effects associated with methimazole and its metabolites:

  • Hepatotoxicity Case : A 54-year-old male developed cholestatic hepatitis after 14 days on methimazole therapy. Symptoms resolved upon discontinuation of the drug, illustrating the need for monitoring liver function during treatment .
  • Agranulocytosis and Hepatotoxicity : A 51-year-old male experienced both agranulocytosis and severe hepatotoxicity after four weeks on methimazole. His condition improved rapidly following withdrawal of the medication .
  • Arthritis Development : A 40-year-old woman developed oligoarthritis shortly after starting methimazole for Graves' disease. Symptoms resolved within weeks after stopping the drug, indicating a potential link between methimazole and inflammatory arthropathy .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Inhibition Studies : Research shows that this compound effectively inhibits TPO activity, supporting its role in reducing thyroid hormone levels during hyperthyroidism treatment.
  • Analytical Applications : The compound is utilized in analytical chemistry for studying glucuronide conjugates and understanding drug metabolism pathways.

Summary Table of Biological Activity

Aspect Details
Mechanism of Action Inhibits thyroid peroxidase (TPO)
Key Metabolite This compound
Pharmacokinetics Rapid absorption; extensive hepatic metabolism
Clinical Implications Potential for hepatotoxicity and agranulocytosis
Research Applications Used in pharmacokinetic studies and drug development

Eigenschaften

IUPAC Name

(3R,6R)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17)/t4?,5-,6?,7?,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENJCTIXBHPRDX-ARXGFGQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1S[C@@H]2C(C([C@H](C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.